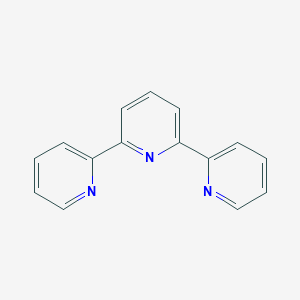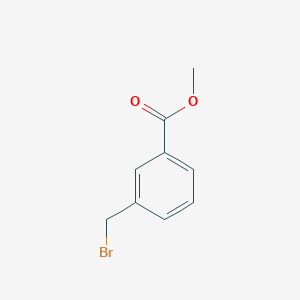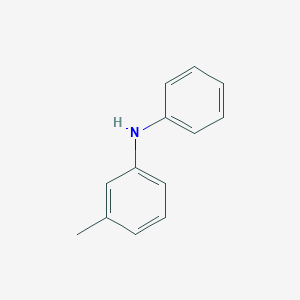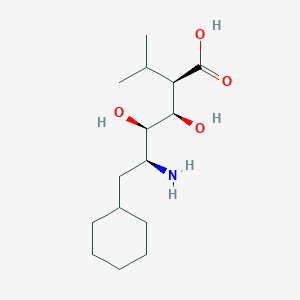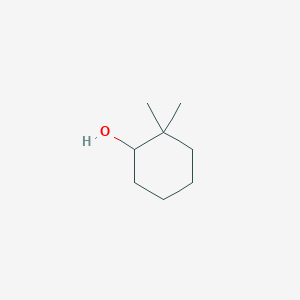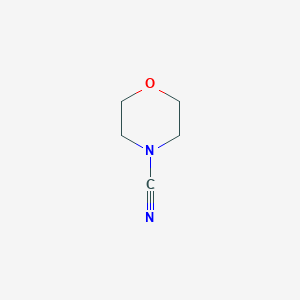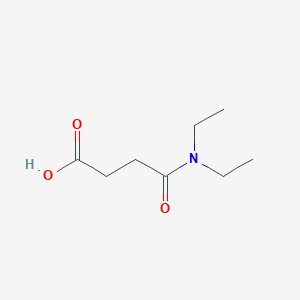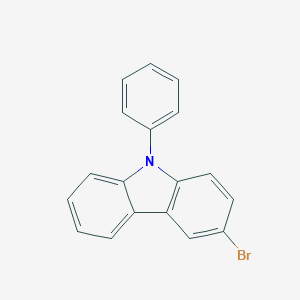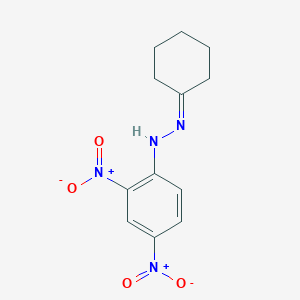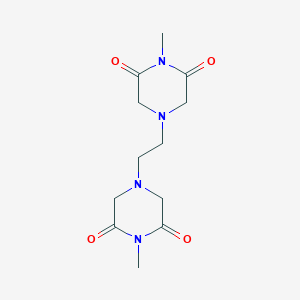
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)' is a chemical compound commonly known as EMED. It is a cyclic imide derivative of ethylenediamine and is widely used in scientific research applications due to its unique properties. EMED is a potent inhibitor of metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix proteins.
Wirkmechanismus
EMED inhibits the activity of metalloproteinases by binding to the zinc ion in the enzyme's active site. This binding prevents the enzyme from cleaving extracellular matrix proteins, thereby inhibiting tissue remodeling and repair. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
Biochemische Und Physiologische Effekte
EMED has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the inflammation response, and improve cardiac function. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
Vorteile Und Einschränkungen Für Laborexperimente
EMED has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effect on metalloproteinases, which makes it a valuable tool for investigating the role of metalloproteinases in various pathological conditions. However, EMED has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are various future directions for EMED research. One potential future direction is investigating the role of EMED in the treatment of cancer. EMED has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer treatment. Additionally, future research could investigate the potential of EMED in the treatment of other pathological conditions, such as cardiovascular diseases and inflammation.
Conclusion
In conclusion, EMED is a cyclic imide derivative of ethylenediamine that is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. It is synthesized by reacting ethylenediamine with maleic anhydride and methylamine. EMED has various biochemical and physiological effects, including inhibiting the migration and invasion of cancer cells, reducing the inflammation response, and improving cardiac function. EMED has various advantages and limitations for lab experiments, and future research could investigate its potential as a cancer treatment and in the treatment of other pathological conditions.
Synthesemethoden
EMED can be synthesized by reacting ethylenediamine with maleic anhydride. The reaction leads to the formation of a cyclic imide derivative, which is then further reacted with methylamine to yield EMED. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EMED is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. Metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in tissue remodeling and repair. EMED has been shown to inhibit the activity of various metalloproteinases, including collagenase, gelatinase, and stromelysin. Therefore, it has been used in various studies to investigate the role of metalloproteinases in various pathological conditions, such as cancer, inflammation, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
1155-54-0 |
|---|---|
Produktname |
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione) |
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-13-9(17)5-15(6-10(13)18)3-4-16-7-11(19)14(2)12(20)8-16/h3-8H2,1-2H3 |
InChI-Schlüssel |
OPWGVQGWPKYWOA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
Kanonische SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
Andere CAS-Nummern |
1155-54-0 |
Synonyme |
4,4'-ethylenebis(1-methyl-2,6-piperazinedione) ICRF 158 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



